molecular formula C14H15N3O3 B11845085 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B11845085
M. Wt: 273.29 g/mol
InChI Key: RNXUFKXAIUIKQG-UHFFFAOYSA-N
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Description

1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a quinoxaline moiety fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone or an amino alcohol.

    Coupling of the Two Moieties: The quinoxaline and piperidine moieties are coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both quinoxaline and piperidine rings. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

1-(3-oxo-4H-quinoxalin-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C14H15N3O3/c18-13-12(15-10-5-1-2-6-11(10)16-13)17-7-3-4-9(8-17)14(19)20/h1-2,5-6,9H,3-4,7-8H2,(H,16,18)(H,19,20)

InChI Key

RNXUFKXAIUIKQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3NC2=O)C(=O)O

Origin of Product

United States

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